Propranolol hydrochloride is a synthetic beta-blocker. [, , ] It is a widely studied molecule in various scientific research areas, particularly in pharmaceutical sciences and analytical chemistry. [, , ] This analysis will focus on the chemical and physicochemical aspects of propranolol hydrochloride, excluding any discussion of its pharmacological effects or medical applications.
The synthesis of 1-(Cyclopentylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride typically involves several key steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, must be optimized to ensure high yield and purity of the target compound.
The molecular structure of 1-(Cyclopentylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride can be represented using various chemical notation systems:
CC(C(=O)N(C1CCCC1)c2ccccc2)OInChI=1S/C18H24ClN/c1-15(19)18(20)16-12-14-10-8-6-4-2-3-5-7-9-11-13-17(16)21/h4-14,18H,2-3,15H2,1H3This compound features a cyclopentyl group attached to an amino group, which is further linked to a naphthalene ring via an ether linkage. The presence of the hydroxyl group contributes to its solubility in polar solvents.
1-(Cyclopentylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride may undergo various chemical reactions typical for compounds containing hydroxyl and amine functional groups:
These reactions are significant for modifying the compound for specific applications or enhancing its pharmacological properties.
The mechanism of action of 1-(Cyclopentylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride primarily involves the blockade of beta-adrenoceptors in the cardiovascular system. By inhibiting these receptors, the compound leads to:
These actions make it valuable in treating conditions such as hypertension and anxiety disorders.
1-(Cyclopentylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 303.84 g/mol |
| Melting Point | Approximately 150°C |
| Solubility | Soluble in water and ethanol |
| Appearance | White crystalline powder |
| pH | Slightly acidic |
These properties influence its behavior in biological systems and its suitability for various pharmaceutical formulations.
1-(Cyclopentylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride has several scientific applications:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4